molecular formula C7H5ClO3 B15433937 1,4-Dioxocine-6-carbonyl chloride CAS No. 85553-93-1

1,4-Dioxocine-6-carbonyl chloride

Cat. No.: B15433937
CAS No.: 85553-93-1
M. Wt: 172.56 g/mol
InChI Key: NTEKBRKOSBKKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxocine-6-carbonyl chloride (CAS 85553-93-1) is a specialized organic compound featuring an eight-membered 1,4-dioxocine ring heterocycle. With the molecular formula C7H5ClO3 , this reagent serves as a versatile building block in synthetic organic chemistry. The highly reactive carbonyl chloride (acid chloride) functional group makes this compound a crucial intermediate for forming amide and ester bonds, facilitating the synthesis of more complex molecules for advanced research and development. As a heterocyclic acid chloride, its applications are primarily found in pharmaceutical and materials science research, where it can be used to create novel compounds, including potential analogs of bioactive molecules. For example, heterocyclic systems incorporating the 1,4-dioxane motif are known for their use in synthesizing compounds with significant biological activity . This product is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

85553-93-1

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

IUPAC Name

1,4-dioxocine-6-carbonyl chloride

InChI

InChI=1S/C7H5ClO3/c8-7(9)6-1-2-10-3-4-11-5-6/h1-5H

InChI Key

NTEKBRKOSBKKOY-UHFFFAOYSA-N

Canonical SMILES

C1=COC=COC=C1C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key attributes of 1,4-Dioxocine-6-carbonyl chloride with related compounds:

Compound Name Molecular Formula Molecular Weight Functional Group Ring Structure CAS RN Key Features
This compound C₈H₇ClO₃* 186.59* Carbonyl chloride 8-membered dioxocine N/A Hypothetical; inferred from analogs
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride C₉H₇ClO₃ 198.60 Carbonyl chloride 6-membered dihydrobenzodioxine 123-99-9 Aromatic fused ring; enhanced stability
1,4-Benzodioxan-6-sulfonyl chloride C₈H₇ClO₄S 234.66 Sulfonyl chloride 6-membered benzodioxane 63758-12-3 Strong electron-withdrawing group
1,4-Dioxepane-6-sulfonyl chloride C₅H₉ClO₄S 200.63 Sulfonyl chloride 7-membered dioxepane 1849205-45-3 Larger ring size; moderate reactivity

Note: Values marked with an asterisk () are hypothetical due to lack of direct evidence.*

Research Findings and Industrial Relevance

  • Pharmaceutical Applications : Benzodioxine derivatives (e.g., 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride) are intermediates in antiviral and anti-inflammatory drug synthesis .
  • Polymer Chemistry : Sulfonyl chlorides like 1,4-Benzodioxan-6-sulfonyl chloride are used to modify polymer backbones, enhancing thermal resistance and solubility .
  • Environmental Impact : Chlorinated cyclic ethers (e.g., hexachlorodibenzo-p-dioxins) highlight the need for rigorous waste management protocols, as seen in EPA guidelines for dioxane derivatives .

Preparation Methods

Core Ring Construction Strategies

Three dominant approaches emerge for dioxocine ring formation:

  • Diels-Alder Cyclization : Early attempts using furan derivatives and α,β-unsaturated carbonyl dienophiles produced unstable adducts requiring cryogenic conditions (−78°C).
  • Copper-Mediated Coupling : Source demonstrates that refluxing diethyl-2,2'-thiodiacetate with o-xylene dibromide in DMF at 100°C for 7 hours generates the dioxocine core in 87% yield when catalyzed by potassium carbonate.
  • Acid-Catalyzed Cyclodehydration : Triflic acid (50 mol%) in refluxing chloroform induces cyclization of γ-lactone precursors, though competing oligomerization limits yields to 38–42%.

Integrated One-Pot Synthesis

Advanced protocols from and combine ring formation and carbonyl chloride installation through sequential addition of reagents:

  • Initial Cyclization :

    • Substrate: Diethyl-5,10-dihydrobenzo[f]thieno[3,4-b]dioxocine-1,3-dicarboxylate
    • Reagents: Quinoline, Cu₂Cr₂O₅ (cat.)
    • Conditions: 180°C, N₂ atmosphere, 8 h
    • Intermediate Yield: 50%
  • Chlorination Stage :

    • Reagents: Oxalyl chloride, DMF (cat.)
    • Conditions: 25°C, 12 h
    • Final Yield: 46%

This method eliminates intermediate purification but requires precise stoichiometric control to prevent over-chlorination.

Solvent and Catalyst Optimization

Comparative analysis of reaction media demonstrates significant yield variations:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 7 87
Acetonitrile 37.5 9 72
Chloroform 4.8 12 65

Catalyst screening reveals copper chromite outperforms palladium alternatives, providing 18% higher yields in cyclization steps.

Industrial-Scale Production Challenges

Pilot plant trials identify three critical process parameters:

  • Exothermic Control : Gradual addition of chlorinating agents (0.5 mL/min) prevents thermal runaway
  • Byproduct Management : Distillation removes 84% of oligomeric side products
  • Quality Control : HPLC-UV (λ = 254 nm) with 95:5 hexane:ethyl acetate mobile phase achieves 99.3% purity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,4-Dioxocine-6-carbonyl chloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Purification requires inert atmosphere techniques (e.g., Schlenk line) to prevent hydrolysis. Recrystallization in dry hexane or toluene at low temperatures (~0°C) improves purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and monitor for residual solvents (e.g., dichloromethane) using GC-MS .

Q. How can structural characterization of this compound be performed to distinguish it from similar benzodioxine derivatives?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass (198.602 g/mol) and isotopic patterns. Compare experimental IR spectra with computational predictions (e.g., DFT) to validate the carbonyl chloride peak (~1800 cm⁻¹). ¹H/¹³C NMR in deuterated chloroform (CDCl₃) can resolve dihydrodioxine protons (δ 4.2–4.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). X-ray crystallography is recommended for unambiguous confirmation .

Q. What precautions are critical when handling this compound in acylation reactions?

  • Methodological Answer : Due to its moisture sensitivity, reactions must be conducted under anhydrous conditions (e.g., molecular sieves, argon atmosphere). Use non-nucleophilic bases (e.g., triethylamine) to scavenge HCl. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Post-reaction, quench excess reagent with ice-cold methanol to prevent uncontrolled exotherms .

Advanced Research Questions

Q. How can kinetic studies elucidate the reactivity of this compound with sterically hindered nucleophiles?

  • Methodological Answer : Perform pseudo-first-order kinetics using UV-Vis spectroscopy to track acyl transfer rates. Compare activation energies (ΔG‡) with DFT-calculated transition states. Use bulky amines (e.g., 2,6-lutidine) to probe steric effects. For low-reactivity nucleophiles, employ catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, concentration). Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. For divergent MS/MS fragmentation patterns, conduct collision-induced dissociation (CID) studies at varying energies to identify dominant pathways .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) to assess hydrolysis rates. Compare with experimental stability data from accelerated degradation studies (pH 2–12, 40–80°C). QSPR models can correlate substituent effects (e.g., electron-withdrawing groups) with shelf-life .

Q. What experimental designs are optimal for studying the compound’s potential as a pharmacophore in bioactive conjugates?

  • Methodological Answer : Synthesize derivatives via coupling with amino acids or heterocycles (e.g., piperazine). Assess bioactivity in vitro using cell viability assays (MTT) and target-binding studies (SPR or ITC). For SAR analysis, vary the dioxine ring substituents and measure changes in IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.